h-cys(trt)-nh2, AldrichCPR

Description

Significance of Cysteine Residues in Peptide Bioreactivity and Structure

Cysteine is distinguished among the 20 proteinogenic amino acids by the presence of a thiol (-SH) group in its side chain. creative-peptides.combbk.ac.uk This functional group is highly reactive and imparts several crucial properties to peptides and proteins.

One of the most significant roles of cysteine is its ability to form disulfide bonds. creative-peptides.combbk.ac.uk Through the oxidation of the thiol groups of two cysteine residues, a covalent disulfide bridge (-S-S-) can be formed. bbk.ac.ukpacific.edu These linkages can occur within a single polypeptide chain (intrachain) or between different chains (interchain), and are fundamental in stabilizing the tertiary and quaternary structures of proteins. bbk.ac.ukwikipedia.org The resulting cystine residue provides rigidity and proteolytic resistance to the peptide or protein. creative-peptides.combachem.com For example, the hormone insulin (B600854) consists of two separate peptide chains connected by two disulfide bonds. wikipedia.org The topology of these disulfide bridges is often highly conserved among related proteins, highlighting their importance for biological function. bbk.ac.uk

Beyond structural stabilization, the thiol group of cysteine is a potent nucleophile and can participate directly in enzymatic catalysis. bbk.ac.ukwikipedia.org Thiol proteases, for instance, utilize a cysteine residue in their active site to carry out their enzymatic function. bbk.ac.uk Cysteine residues are also critical for binding metal ions, forming essential components of various metalloproteins and enzymes. creative-peptides.com The polar nature of the thiol group allows it to engage in hydrogen bonding and interact with other polar residues and solvent molecules, further influencing protein folding and stability. creative-peptides.com While traditionally considered hydrophilic, cysteine side chains have also been shown to stabilize hydrophobic interactions. wikipedia.org

Overview of Protecting Group Strategies for Cysteine Thiol Functionality

The high reactivity of the cysteine thiol group, while beneficial in a biological context, presents a significant challenge during the chemical synthesis of peptides. bachem.comsigmaaldrich.com Unprotected thiols can undergo undesired side reactions, such as oxidation to form incorrect disulfide bonds. pacific.edu To circumvent this, a variety of protecting groups have been developed to temporarily block the thiol functionality during peptide synthesis. rsc.orgresearchgate.net

The ideal protecting group should be stable under the conditions of peptide chain elongation but readily removable at the desired stage of the synthesis without affecting other parts of the peptide. semanticscholar.org The choice of a specific protecting group is a critical strategic decision in peptide synthesis, as a poor choice can lead to significant difficulties. sigmaaldrich.com

Protecting groups for cysteine can be broadly categorized based on their cleavage conditions, which include acid-labile, base-labile, and those removable by reduction or oxidation. rsc.org This variety allows for "orthogonal" protection strategies, where different protecting groups can be selectively removed in the presence of others, enabling the controlled and regioselective formation of multiple disulfide bonds in complex peptides. rsc.orgresearchgate.netsemanticscholar.org

Among the most widely used thiol protecting groups in modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the trityl (Trt) group. bachem.comrsc.org The Trt group is an acid-labile protecting group, meaning it can be removed using acids, typically trifluoroacetic acid (TFA), which is also used to cleave the completed peptide from the resin support in Fm. sigmaaldrich.com This makes the deprotection of the cysteine thiol a convenient part of the final cleavage step. The use of Fmoc-Cys(Trt)-OH is a cost-effective approach for synthesizing peptides that require a free thiol group. sigmaaldrich.com

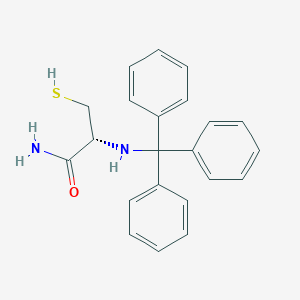

The compound H-Cys(Trt)-NH2 , or S-trityl-L-cysteina, is a derivative where the thiol group of cysteine is protected by a trityl group, and the C-terminus is an amide. chemicalbook.comiris-biotech.de This compound is a valuable building block in peptide synthesis, particularly for preparing peptides with a C-terminal cysteine amide. cymitquimica.comsci-hub.se Its use allows for the incorporation of a protected cysteine residue at the end of a peptide chain, with the trityl group ensuring the thiol remains unreactive until its intended deprotection. cymitquimica.com

Interactive Data Table: Properties of H-Cys(Trt)-NH2

| Property | Value | Source |

| Chemical Name | S-Trityl-L-cysteina | chemicalbook.comiris-biotech.decymitquimica.com |

| CAS Number | 166737-85-5 | chemicalbook.comiris-biotech.debioscience.co.uk |

| Molecular Formula | C22H22N2OS | chemicalbook.comiris-biotech.debioscience.co.uk |

| Molecular Weight | 362.49 g/mol | chemicalbook.comiris-biotech.de |

| Appearance | Off-white Powder | chemicalbook.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | chemicalbook.com |

| Storage | Keep in dark place, Inert atmosphere, Room temperature or 2-8°C | chemicalbook.comiris-biotech.de |

Interactive Data Table: Common Cysteine Thiol Protecting Groups in Fmoc SPPS

| Protecting Group | Cleavage Condition | Key Features |

| Trityl (Trt) | TFA (acid-labile) | Recommended for routine synthesis of peptides with free thiols; removed during standard cleavage. sigmaaldrich.com |

| Acetamidomethyl (Acm) | Mercury(II) acetate or silver trifluoromethanesulfonate | Stable to TFA, allowing for peptide purification before thiol deprotection. sigmaaldrich.com |

| tert-Butyl (tBu) | Mercury(II) acetate or silver trifluoromethanesulfonate | Stable to TFA, similar to Acm. sigmaaldrich.com |

| tert-Butylthio (t-Buthio) | Reduction with thiols or trialkylphosphines | Allows for selective on-resin deprotection for modification or disulfide formation. sigmaaldrich.com |

| 3-nitro-2-pyridylsulfenyl (Npys) | Thiol exchange | Useful for preparing peptide-protein conjugates and asymmetric disulfides. sigmaaldrich.comnih.gov |

| Monomethoxytrityl (Mmt) | Dilute TFA | More acid-labile than Trt, allowing for selective deprotection on-resin. sigmaaldrich.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22N2OS |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2R)-3-sulfanyl-2-(tritylamino)propanamide |

InChI |

InChI=1S/C22H22N2OS/c23-21(25)20(16-26)24-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,24,26H,16H2,(H2,23,25)/t20-/m0/s1 |

InChI Key |

QQMZZOZYQXTVCD-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CS)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CS)C(=O)N |

Origin of Product |

United States |

S Trityl Trt Protection in Cysteine Containing Peptide Synthesis: a Foundational Approach

Mechanistic Basis of Trityl Protection for Cysteine Thiols

The protection of the cysteine thiol with a trityl group involves the formation of a stable thioether bond. This is typically achieved by reacting L-cysteine with a trityl source, such as triphenylmethanol, in the presence of an acid like trifluoroacetic acid (TFA). uoa.gr The resulting S-trityl bond is stable under the basic conditions required for the removal of the Nα-Fmoc protecting group during SPPS but is labile to acid. peptide.comnih.gov

Cleavage Reaction: R-S-Trt + H⁺ → R-SH + Trt⁺

A critical aspect of this cleavage is the reversibility of the reaction. The highly reactive trityl cation can re-attach to the nucleophilic thiol group of the deprotected cysteine or alkylate other sensitive residues like tryptophan. To prevent this, "scavengers" are included in the cleavage cocktail. These are reagents that efficiently and irreversibly trap the trityl cation. Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), are particularly effective scavengers, as they reduce the trityl cation to the inert hydrocarbon triphenylmethane. bachem.comnih.gov

Scavenging Reaction: Trt⁺ + TIS → Triphenylmethane + (CH(CH₃)₂)₃Si⁺

The choice of scavenger and the precise cleavage conditions can be fine-tuned to ensure complete and irreversible deprotection. nih.gov For instance, a common cleavage cocktail consists of TFA, water, and a scavenger like TIS or 1,2-ethanedithiol (B43112) (EDT). researchgate.net

Alternatively, the S-trityl group can be removed under oxidative conditions, for example, using iodine (I₂). This method simultaneously cleaves the protecting group and forms a disulfide bond, which can be advantageous for synthesizing cyclic peptides. peptide.comresearchgate.net

Steric and Electronic Influences of the Trityl Group on Peptide Synthesis Reactivity

The trityl group's large size and specific electronic properties significantly influence the reactivity of the S-trityl-cysteine residue during peptide synthesis.

Steric Influences: The most notable characteristic of the trityl group is its significant steric bulk. The three phenyl rings create a sterically hindered environment around the sulfur atom. peptide.comrsc.org This bulkiness offers a key advantage by physically preventing unwanted side reactions. For example, the steric hindrance provided by the trityl group on a resin anchor has been shown to minimize the formation of diketopiperazines, a common side reaction involving the first two amino acids of a peptide chain. acs.orgresearchgate.net While this steric hindrance is generally beneficial for protection, it could potentially slow down the coupling of subsequent amino acids, although this is not typically a major issue with modern coupling reagents. uoa.gr

Electronic Influences: The electronic nature of the trityl group is central to its function as an acid-labile protecting group. The stability of the carbocation formed upon acidolysis is the primary electronic factor governing its cleavage. acs.org This high stability means that the cleavage can be performed under relatively mild acidic conditions compared to other, more robust protecting groups. nih.gov The electron-donating nature of the sulfur atom helps to stabilize the thioether bond, yet the overwhelming stability of the departing trityl cation drives the cleavage reaction forward in the presence of acid. This balance of stability and lability is a key electronic feature that makes the trityl group so effective.

Orthogonality of Trityl Protection within Diverse Protecting Group Schemes

In the complex, multi-step process of peptide synthesis, "orthogonality" is a critical concept. An orthogonal protecting group strategy is one where different classes of protecting groups can be removed under distinct chemical conditions, without affecting the others. peptide.compeptide.comiris-biotech.de This allows for precise, selective deprotection at various stages of the synthesis.

The S-trityl group is a cornerstone of the most common orthogonal strategy in modern SPPS: the Fmoc/tBu scheme. peptide.comnih.gov

Nα-Fmoc group: Protects the alpha-amino group of the incoming amino acid. It is base-labile and removed at each step of chain elongation using a base like piperidine (B6355638). iris-biotech.de

Side-chain protecting groups (e.g., tBu, Trt): Protect reactive side chains. These are generally acid-labile and are removed simultaneously at the end of the synthesis during the final cleavage from the resin with a strong acid like TFA. peptide.comiris-biotech.de

The S-trityl group fits perfectly into this scheme because it is stable to the piperidine used for Fmoc removal but is readily cleaved by TFA. bachem.compeptide.com This orthogonality ensures that the cysteine thiol remains protected throughout the entire chain assembly process and is only revealed at the final deprotection step.

The following table illustrates the orthogonality of the S-Trt group by comparing its cleavage conditions to other common protecting groups used in Fmoc-SPPS.

| Protecting Group | Protected Functionality | Typical Cleavage Conditions | Orthogonal to S-Trt? |

| Fmoc | α-Amino group | 20-50% Piperidine in DMF | Yes |

| Boc | α-Amino or Side-chain (Lys, Trp) | Strong Acid (e.g., TFA) | No (Cleaved simultaneously) |

| tBu (tert-Butyl) | Side-chain (Asp, Glu, Ser, Thr, Tyr) | Strong Acid (e.g., TFA) | No (Cleaved simultaneously) |

| Acm (Acetamidomethyl) | Side-chain (Cys) | Iodine, Mercury(II) acetate (B1210297) | Yes |

| Mmt (Monomethoxytrityl) | Side-chain (Cys, Asn, Gln, His) | Dilute Acid (e.g., 1-2% TFA in DCM) | Yes (Semi-orthogonal) |

| Trt (Trityl) | Side-chain (Cys, Asn, Gln, His) | Strong Acid (e.g., TFA/scavenger mix) | N/A |

Table 1: Comparison of cleavage conditions for common protecting groups in peptide synthesis.

This table highlights that the S-Trityl group can be removed under the same conditions as other common acid-labile side-chain protecting groups like tert-Butyl (tBu), while remaining stable during the removal of the base-labile Fmoc group. Furthermore, it is orthogonal to groups like Acetamidomethyl (Acm), which require specific oxidative or heavy metal-mediated conditions for removal, allowing for complex synthetic strategies such as the regioselective formation of multiple disulfide bonds. bachem.comrsc.orgrsc.org

Advanced Synthetic Methodologies Incorporating H Cys Trt Nh2

Strategic Deployment in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), particularly the fluorenylmethoxycarbonyl (Fmoc) based strategy, is the predominant method for assembling peptides in both research and industrial settings. acs.org H-Cys(Trt)-NH2 and its N-terminally protected counterpart, Fmoc-Cys(Trt)-OH, are instrumental in the synthesis of cysteine-containing peptide amides, which often exhibit enhanced stability and biological activity. fluorochem.co.uk

Optimizing Coupling Efficiencies in Fmoc-Based SPPS Protocols

The incorporation of cysteine residues, especially Fmoc-Cys(Trt)-OH, presents a significant challenge due to the risk of racemization during the base-mediated activation step. semanticscholar.org The use of diisopropylethylamine (DIPEA) as a base with uronium/aminium salt coupling reagents like HBTU or TBTU has been shown to induce epimerization. chempep.com Research has focused on mitigating this side reaction to maintain the chiral integrity of the peptide.

Key findings to optimize coupling efficiencies include:

Carbodiimide (B86325) Activation: Using carbodiimide-based activators such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or HOBt significantly reduces racemization compared to base-mediated methods. semanticscholar.orgchempep.com This approach avoids the direct use of a strong, non-nucleophilic base during the activation step. google.com

Base Selection: When a base is required, the use of a sterically hindered base like collidine is recommended over DIPEA to minimize racemization. chempep.com

Pre-activation Time: Minimizing the pre-activation time before adding the activated amino acid to the resin-bound peptide can limit the extent of epimerization. semanticscholar.org

Temperature Control: While microwave-enhanced SPPS can accelerate synthesis, elevated temperatures can increase racemization. semanticscholar.org However, some studies have shown that using carbodiimide chemistry at elevated temperatures (e.g., 90°C) does not necessarily increase epimerization for Fmoc-Cys(Trt)-OH. google.com

Model studies have quantified the impact of different protecting groups on racemization during coupling. For instance, coupling with HCTU/6-Cl-HOBt/DIEA activation resulted in significantly less racemization for Fmoc-Cys(Dpm)-OH compared to Fmoc-Cys(Trt)-OH at various temperatures. sigmaaldrich.com Another study showed that Fmoc-Cys(Thp)-OH gave only 0.74% racemization with DIPCDI/Oxyma Pure coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH. sigmaaldrich.com

| Cysteine Derivative | Coupling Reagents/Base | Observed Racemization (% D-Isomer) | Reference |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (at 25 °C) | 8.0% | sigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (at 25 °C) | 1.2% | sigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | sigmaaldrich.com |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | sigmaaldrich.com |

Resins and Linkers for C-Terminal H-Cys(Trt)-NH2 Attachment

The synthesis of peptides with a C-terminal amide, such as those derived from H-Cys(Trt)-NH2, requires the use of specialized resins that yield a carboxamide upon cleavage. peptide.com The choice of resin is critical for the success of the synthesis.

Commonly used resins for preparing peptide amides include:

Rink Amide Resin: This is a widely used support for Fmoc-based synthesis of peptide amides. fluorochem.co.ukiris-biotech.de Cleavage with a high concentration of trifluoroacetic acid (TFA) releases the peptide as a C-terminal amide. acs.orgiris-biotech.de

Sieber Amide Resin: This resin is particularly useful for synthesizing side-chain protected peptide amides because it can be cleaved under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM). iris-biotech.de

2-Chlorotrityl (2-CTC) Resin: While typically used to generate peptide acids, 2-CTC resin is highly recommended for anchoring the first C-terminal cysteine residue to minimize racemization during its initial attachment and subsequent couplings. nih.gov The peptide can then be cleaved and converted to an amide in a subsequent step, or specialized strategies can be employed.

Ramage Resin: This resin can deliver peptides with higher purity and fewer impurities compared to the Rink amide linker for certain sequences. iris-biotech.de

A significant issue in synthesizing peptides with a C-terminal cysteine is the high risk of epimerization during the initial loading onto the resin and subsequent chain elongation steps, especially on Wang-type resins. nih.gov Using trityl-based resins like 2-CTC or pre-loaded H-Cys(Trt)-resins can significantly reduce these side reactions. rapp-polymere.com An alternative approach involves attaching a pre-functionalized cysteine to the resin via its sidechain thiol group, which circumvents the problematic activation of the carboxyl group. nih.gov

| Resin Type | Typical Cleavage Condition | Key Features | Reference |

|---|---|---|---|

| Rink Amide | 95% TFA | Standard for Fmoc-SPPS of peptide amides. | fluorochem.co.ukiris-biotech.de |

| Sieber Amide | 1% TFA in DCM | Allows for synthesis of fully protected peptide amides. | iris-biotech.de |

| Ramage | TFA-based cleavage | Can provide higher purity peptides than Rink Amide for some sequences. | iris-biotech.de |

| 2-Chlorotrityl | 0.5-1% TFA in DCM or AcOH/TFE/DCM | Minimizes C-terminal cysteine racemization; typically yields acids but can be adapted. | rapp-polymere.com |

Selective Deprotection of Trityl Group in Multi-Cysteine Sequences

The synthesis of peptides with multiple disulfide bridges requires an orthogonal protection strategy, where different cysteine protecting groups can be removed selectively without affecting others. iris-biotech.de The S-trityl group of H-Cys(Trt)-NH2 is a key component of this strategy. It is labile to standard final cleavage cocktails containing a high percentage of TFA. This allows it to be removed simultaneously with other acid-labile side-chain protecting groups (like Boc, tBu, Pbf). peptide.com

For selective disulfide bond formation, the Trt group can be paired with other protecting groups that are stable to TFA but can be removed under different conditions:

S-Acetamidomethyl (Acm): Stable to TFA. Removed by treatment with iodine or other mercury(II) or silver(I) salts, often leading to simultaneous disulfide bond formation. iris-biotech.de

S-Monomethoxytrityl (Mmt): More acid-labile than Trt. Can be selectively removed on-resin using a dilute solution of TFA (e.g., 1-2%) while the Trt group remains intact. sigmaaldrich.comresearchgate.net

S-tert-butylthio (StBu): Stable to TFA but removed by reduction with phosphines or thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

S-Diphenylmethyl (Dpm): Similar to Trt but slightly more stable to acid, offering a nuanced level of orthogonality. sigmaaldrich.com

This orthogonality allows for the stepwise formation of specific disulfide bridges. For example, one disulfide bond can be formed on-resin by selectively removing two Mmt groups and oxidizing the resulting free thiols, while Cys(Trt) residues remain protected. The second disulfide bridge involving the Trt-protected cysteines can then be formed after final cleavage and deprotection. sigmaaldrich.com A cocktail of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIS) is crucial during the final deprotection of Trt to effectively quench the reactive trityl cation and prevent side reactions like re-attachment to the thiol.

| Protecting Group | Abbreviation | Cleavage Condition | Stability to Trt Cleavage (95% TFA) | Reference |

|---|---|---|---|---|

| Trityl | Trt | High % TFA (e.g., 95%) | N/A | |

| Acetamidomethyl | Acm | Iodine, Hg(OAc)₂, Ag(I) salts | Stable | iris-biotech.de |

| Monomethoxytrityl | Mmt | Dilute TFA (1-2%) in DCM | Labile | sigmaaldrich.comresearchgate.net |

| tert-butylthio | StBu | Reducing agents (e.g., DTT, phosphines) | Stable (without thiol scavengers) | |

| Diphenylmethyl | Dpm | High % TFA (similar to Trt) | Labile | sigmaaldrich.com |

Novel Solvent Systems and Green Chemistry Approaches in SPPS

Traditional SPPS protocols rely heavily on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). acs.orgtandfonline.com Growing environmental concerns have spurred research into greener, more sustainable alternatives. biotage.com The performance of these novel solvents is critical, especially regarding resin swelling and the solubility of protected amino acids, including Fmoc-Cys(Trt)-OH. biotage.comtandfonline.com

Promising green solvents and solvent systems include:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown high crude purity in model peptide syntheses. biotage.com It has proven effective for both coupling and deprotection steps, particularly with ChemMatrix resin. acs.org

Cyclopentyl methyl ether (CPME): Another greener alternative with lower toxicity than DMF or NMP. biotage.com

γ-Valerolactone (GVL): A biomass-derived solvent evaluated for use in SPPS. acs.org

Binary Solvent Mixtures: To overcome the limitations of single green solvents, mixtures have been developed. A mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) showed good resin swelling and solubilizing capabilities. tandfonline.comtandfonline.com A binary system of triethyl phosphate (B84403) (TEP) and dimethylsulfoxide (DMSO) has also been successfully used for synthesizing peptides, including H-Gly-L-Cys(Trt)-Phe-NH2. tandfonline.com

Studies have shown that the choice of solvent significantly impacts reaction efficiency. For example, Fmoc deprotection with piperidine (B6355638) is highly sensitive to the solvent choice. biotage.com The stability of reagents can also be affected. One study found that Fmoc-Cys(Trt)-OH showed significant degradation in DMF, but was highly stable in a 10% DMSO/Ethyl Acetate (B1210297) mixture. polypeptide.com These findings highlight the necessity of re-optimizing SPPS protocols when transitioning to greener solvent systems. digitellinc.com

| Solvent System | Conditions | Loss of Fmoc (%) | Other Byproducts (%) | Reference |

|---|---|---|---|---|

| DMF | 16 h at 50 °C | 27.4 | 18.3 | polypeptide.com |

| 10% DMSO/EtOAc | 16 h at 50 °C | < 0.5 | < 0.5 | polypeptide.com |

| DMF with Oxyma | 16 h at 50 °C | < 0.5 | 7.9 | polypeptide.com |

| 10% DMSO/EtOAc with Oxyma | 16 h at 50 °C | < 0.5 | < 0.5 | polypeptide.com |

H-Cys(Trt)-NH2 in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a powerful strategy, especially for the large-scale manufacturing of short to medium-length peptides. sci-hub.se Convergent strategies, where protected peptide fragments are synthesized separately and then coupled together, are particularly efficient. sci-hub.se

H-Cys(Trt)-NH2 is a valuable C-terminal fragment in these convergent syntheses. For example:

In a process for synthesizing the drug Lanreotide, a key fragment, H-Lys(Boc)-Val-Cys(Trt)-Thr-NH2, was synthesized in solution by the stepwise addition of amino acids, starting from Threoninamide. google.com This tetrapeptide fragment was then coupled with another fragment to form the full-length protected peptide. google.com

A synthetic plan for a model cyclic octapeptide involved the solution-phase coupling of H-Pro-Cys(Trt)-NH2 with a protected hexapeptide fragment. sci-hub.se The Cys(Trt)-NH2 moiety provided a stable C-terminus during the fragment condensation step.

Specialized Syntheses of Cysteine Analogues and Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of native peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. researchgate.net The modification of amino acids is a core strategy in creating peptidomimetics. researchgate.net

H-Cys(Trt)-NH2 or its derivatives can serve as precursors for cysteine analogues. For example, to study structure-activity relationships, researchers have synthesized analogues of a cyclic opioid peptide, H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2, by replacing the D-cysteine residues with (S)-alpha-hydroxymethylcysteine. nih.gov While the synthesis of this specific analogue starts from a different precursor, it illustrates the principle of modifying the cysteine residue to alter biological activity. The development of peptidomimetics often involves replacing natural amino acids with unnatural ones, which can be achieved through various synthetic methodologies, including side-chain substitution and isosteric replacement within the peptide backbone. researchgate.net The Trt-protected thiol of H-Cys(Trt)-NH2 provides a stable and versatile handle for such chemical modifications before its incorporation into a larger peptide sequence.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| H-Cys(Trt)-NH2 | S-trityl-L-cysteine amide |

| Fmoc-Cys(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine |

| H-Pro-Cys(Trt)-NH2 | L-Prolyl-S-(triphenylmethyl)-L-cysteinamide |

| H-Lys(Boc)-Val-Cys(Trt)-Thr-NH2 | N2-(tert-Butoxycarbonyl)-L-lysyl-L-valyl-S-(triphenylmethyl)-L-cysteinyl-L-threoninamide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Trt | Trityl (triphenylmethyl) |

| Boc | tert-Butoxycarbonyl |

| Acm | Acetamidomethyl |

| Mmt | Monomethoxytrityl |

| Dpm | Diphenylmethyl |

| StBu | S-tert-butylthio |

| Thp | Tetrahydropyranyl |

| SIT | sec-Isoamyl mercaptan |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| tBu | tert-Butyl |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| DCM | Dichloromethane |

| 2-MeTHF | 2-Methyltetrahydrofuran |

| CPME | Cyclopentyl methyl ether |

| GVL | γ-Valerolactone |

| TEP | Triethyl phosphate |

| DMSO | Dimethylsulfoxide |

| NOP | N-octylpyrrolidone |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| DIC / DIPCDI | N,N'-Diisopropylcarbodiimide |

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| OxymaPure | Ethyl (hydroxyimino)cyanoacetate |

| DIPEA | N,N-Diisopropylethylamine |

| DTT | Dithiothreitol |

Enantioselective Synthesis of β-Amino Acid Derivatives Incorporating Trityl-Protected Cysteine

The synthesis of β-amino acids with proteinogenic side chains is a significant area of research, as these molecules are components of β-peptides, which can form stable secondary structures and exhibit resistance to proteolytic degradation. ethz.ch The preparation of enantiomerically pure β-amino acids, particularly those with functionalized side chains like cysteine, requires sophisticated stereoselective methods.

One established method for producing β³-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acids. This approach has been successfully applied to the synthesis of Fmoc-β³hCys(Trt)-OH. ethz.ch This multi-step process ensures the retention of stereochemistry, providing access to the desired β-amino acid derivative protected for use in solid-phase peptide synthesis (SPPS).

Another versatile strategy for creating β-amino acid derivatives involves the stereoselective ring-opening of aziridines. For instance, the synthesis of orthogonally protected β-methylcysteine has been achieved starting from a d-threonine-derived aziridine. This route allows for the introduction of various protecting groups, including the trityl group for the thiol side chain. Although this method can be complex, it provides a high degree of control over the stereochemistry at the α- and β-carbons. In one reported synthesis, a key intermediate, S-trityl protected β-MeCys, was obtained, which could then be converted to the free thiol in excellent yields.

A general synthetic pathway for a trityl-protected β-thiolated amino acid can also involve the reduction of a thiocyanate (B1210189) precursor followed by the introduction of the trityl protecting group. frontiersin.org This final step masks the reactive thiol, rendering the building block suitable for incorporation into larger molecules. frontiersin.org

Table 1: Representative Synthetic Route for Fmoc-β³hCys(Trt)-OH via Arndt-Eistert Homologation

| Step | Description | Key Reagents |

| 1 | Starting Material | N-α-Fmoc-S-Trt-L-cysteine |

| 2 | Acid Chloride Formation | Oxalyl chloride or Thionyl chloride |

| 3 | Diazomethane Reaction | Diazomethane (CH₂N₂) |

| 4 | Wolff Rearrangement | Silver benzoate (B1203000) (PhCOOAg), heat or light |

| 5 | Hydrolysis | Aqueous base (e.g., LiOH) followed by acidification |

| 6 | Final Product | Fmoc-β³hCys(Trt)-OH |

This table represents a generalized sequence based on the Arndt-Eistert homologation methodology described for β³-amino acids. ethz.ch

Pseudoproline Monomer Integration for Challenging Sequences

The chemical synthesis of "difficult" peptide sequences—often characterized by hydrophobicity, length, or a high propensity for aggregation—is a major hurdle in peptide chemistry. bachem.com During Fmoc-based SPPS, growing peptide chains can form stable secondary structures, such as β-sheets, which leads to poor solvation, incomplete coupling reactions, and low yields. chempep.com

Pseudoproline (ΨPro) dipeptides were developed as a powerful tool to mitigate these issues. bachem.comchempep.com Derived from serine, threonine, or cysteine, pseudoprolines introduce a temporary "kink" into the peptide backbone by forming a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure. chempep.comnih.gov This conformational disruption, similar to that caused by a natural proline residue, breaks up the intermolecular hydrogen bonding responsible for aggregation, thereby improving solubility and coupling efficiency. bachem.comnih.gov The thiazolidine ring is smoothly cleaved by trifluoroacetic acid (TFA) during the final deprotection step, restoring the native cysteine residue. bachem.com

While pseudoproline dipeptides are effective, their use can be limited by commercial availability or high cost. acs.orgresearchgate.net A significant advancement has been the use of pseudoproline monomers, such as Fmoc-Ser(ψMe,MePro)-OH, which can be directly incorporated into a peptide sequence. acs.orgresearchgate.net This approach was successfully demonstrated in the synthesis of a previously deemed "inaccessible" 16-residue C-terminal fragment of human growth hormone (hGH), a sequence containing two Cys(Trt) residues. acs.orgresearchgate.netcsic.es

In this synthesis, the strategic insertion of Fmoc-Ser(ψMe,MePro)-OH at key positions disrupted aggregation and allowed for the efficient elongation of the peptide chain. acs.orgresearchgate.net Studies confirmed that the sterically hindered pseudoproline monomer could be effectively acylated by subsequent amino acids using standard coupling reagents. acs.orgresearchgate.netcsic.es

Table 2: Acylation Efficiency on a Pseudoproline-Containing Resin

| Coupling Amino Acid | Acylation Result on H-Ser(ΨMe,MePro)-Cys(Trt)-Gly-Phe-NH-Resin (% Product) |

| Fmoc-Gly-OH | >99% |

| Fmoc-Phe-OH | 95.9% |

| Fmoc-Ile-OH | 96.8% |

| Fmoc-Thr(tBu)-OH | 97.8% |

| Fmoc-Arg(Pbf)-OH | >99% |

Data adapted from a study on the synthesis of an hGH-derived peptide, demonstrating the successful acylation of a resin-bound peptide beginning with a pseudoproline monomer followed by Cys(Trt). researchgate.netcsic.es

The successful use of pseudoproline monomers in sequences containing trityl-protected cysteine highlights a synergistic strategy. The monomer overcomes aggregation issues, facilitating the synthesis, while the Cys(Trt) residue is ready for subsequent deprotection and disulfide bond formation. This methodology expands the reach of SPPS, enabling the creation of complex peptides that were previously challenging to access. acs.orgresearchgate.net

Addressing Synthetic Challenges and Enhancing Methodological Robustness

Control of Epimerization at Cysteine Residues During Peptide Elongation

Epimerization, the change in configuration at a stereocenter, is a significant concern in peptide synthesis, particularly for cysteine residues. mdpi.comnih.govbachem.com This unwanted side reaction can lead to diastereomeric impurities that are often difficult to separate from the target peptide, potentially compromising its biological activity. mdpi.com The formation of epimers can occur through two primary mechanisms: the formation of an oxazol-5(4H)-one intermediate or via direct abstraction of the α-hydrogen by a base. mdpi.com Cysteine is particularly susceptible to both pathways. nih.gov

Influence of Coupling Conditions and Reagents on Stereochemical Integrity

The choice of coupling reagents and reaction conditions plays a pivotal role in maintaining the stereochemical integrity of cysteine residues during peptide chain elongation. americanpeptidesociety.orgpeptide.comwikipedia.org The activation of the carboxylic acid group of the incoming amino acid is a critical step where epimerization can occur. mdpi.com

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used but can lead to the formation of a reactive O-acylisourea intermediate. issuu.com This intermediate can cyclize to form an oxazolone, a species prone to racemization. mdpi.comissuu.com To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. mdpi.comwikipedia.orgorgsyn.org These additives react with the O-acylisourea to form an active ester that is less prone to racemization. wikipedia.orgissuu.com Studies have shown that Oxyma Pure is highly effective at preserving stereochemical integrity, with performance comparable or even superior to other additives like HOAt. orgsyn.org

Uronium and phosphonium (B103445) salt-based coupling reagents, such as HBTU, HATU, and PyBOP, are also widely used for their high coupling efficiency. mdpi.comamericanpeptidesociety.org However, the presence of base, typically required for these reagents, can increase the risk of epimerization, especially at elevated temperatures. google.com For instance, the use of HATU has been associated with increased racemization of cysteine compared to other reagents. mdpi.comnih.gov Research has shown that minimizing or eliminating the use of a base during coupling, for example by using carbodiimide (B86325) methods without a base, can significantly reduce cysteine epimerization, even at higher temperatures. google.com

The following table summarizes the effect of different coupling reagents on cysteine epimerization:

| Coupling Reagent | Additive | Base | Epimerization Potential | Reference(s) |

| DCC/DIC | HOBt, Oxyma | - | Low to Moderate | mdpi.com, wikipedia.org, issuu.com |

| HBTU | - | DIEA | Moderate | mdpi.com |

| HATU | - | DIEA, NMM | High | mdpi.com, nih.gov, google.com |

| PyBOP | - | DIEA | Moderate | mdpi.com |

Role of Protecting Group and Peptide Chain Length on α-H Abstraction

The nature of the thiol-protecting group on the cysteine side chain and the length of the growing peptide chain also significantly influence the rate of epimerization. csic.esthieme-connect.de The trityl (Trt) group is a commonly used acid-labile protecting group for the cysteine thiol. sigmaaldrich.combachem.com While it offers good protection, its steric bulk can also impact side reactions. peptide.com

Studies have shown that the type of protecting group affects the rate of epimerization, with a general trend observed where bulkier groups can sometimes offer more protection against base-catalyzed α-hydrogen abstraction. thieme-connect.de For instance, Fmoc-Cys(Trt)-OH is often preferred over Fmoc-Cys(Acm)-OH for C-terminal cysteine residues to minimize piperidine-mediated side reactions. bachem.com However, even with the trityl group, epimerization can still occur, particularly during prolonged exposure to basic conditions used for Fmoc deprotection. nih.govnih.gov

The length of the peptide chain has been shown to have a protective effect against epimerization of the C-terminal cysteine residue. csic.es Shorter peptides exhibit a greater tendency for side reactions, including epimerization. As the peptide chain elongates, it is thought to sterically hinder the approach of the base to the α-hydrogen of the C-terminal cysteine, thereby reducing the rate of epimerization. csic.es However, even with this protective effect, a low level of epimerization can still be observed upon completion of the synthesis. csic.es The frequency of cysteine residues and disulfide bonds has also been observed to decrease with increasing protein chain length in nature, suggesting a complex relationship between chain length and cysteine stability. oup.com

Mitigation of Side Reactions and Adduct Formation in Cysteine-Containing Peptides

Beyond epimerization, the synthesis of cysteine-containing peptides is prone to other side reactions, particularly when cysteine is at the C-terminus. One common side reaction is the formation of 3-(1-piperidinyl)alanine. peptide.comiris-biotech.de This occurs via a β-elimination of the protected thiol group, catalyzed by the base (piperidine) used for Fmoc deprotection, to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638). peptide.comiris-biotech.de The use of sterically bulky protecting groups like trityl can minimize but not completely eliminate this side product. peptide.com

Another significant side reaction is the S-alkylation of the cysteine thiol group during the final trifluoroacetic acid (TFA) cleavage step. nih.gov This is particularly problematic when using Wang-type resins, as the cleavage can generate reactive carbocations from the linker that can alkylate the free thiol. peptide.comnih.gov The use of trityl-type resins is recommended to reduce this issue. sigmaaldrich.com

Incomplete removal of the trityl protecting group is another potential problem due to the stability of the trityl cation and the nucleophilicity of the thiol, which can lead to re-attachment. sigmaaldrich.com The use of appropriate scavengers in the cleavage cocktail is crucial to prevent this. sigmaaldrich.com

Rational Design of Cleavage Cocktails for Trityl Group Removal

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The composition of the cleavage cocktail is critical for obtaining the desired peptide in high yield and purity. For peptides containing H-Cys(Trt)-NH2, the cleavage cocktail must efficiently remove the acid-labile trityl group while minimizing side reactions. sigmaaldrich.compeptide.com

Trifluoroacetic acid (TFA) is the most common reagent used for cleavage. sigmaaldrich.comthermofisher.com However, the cleavage process generates reactive carbocations, such as the trityl cation, which can lead to side reactions like re-attachment to the cysteine thiol or alkylation of other sensitive residues like tryptophan. sigmaaldrich.comwpmucdn.com To prevent these unwanted reactions, scavengers are added to the cleavage cocktail.

Commonly used scavengers for trityl group removal include:

Triisopropylsilane (B1312306) (TIS): TIS is a highly effective scavenger that reduces the trityl cation to the inert triphenylmethane. sigmaaldrich.comnih.gov It is a key component in many cleavage cocktails, especially when trityl-protected residues are present. peptide.com

Water: Water can act as a scavenger for tert-butyl cations generated from other protecting groups. wpmucdn.com

1,2-Ethanedithiol (B43112) (EDT): EDT is a thiol-based scavenger that helps to keep the cysteine in its reduced state and minimizes disulfide bond formation. sigmaaldrich.compeptide.com

Thioanisole: This scavenger is also effective in trapping carbocations. acs.org

A typical cleavage cocktail for a peptide containing Cys(Trt) would be a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5). sigmaaldrich.com For peptides with multiple sensitive residues, more complex cocktails may be necessary. For example, Reagent K, which contains TFA, phenol, thioanisole, water, and 1,2-ethanedithiol, is often used for peptides containing Cys, Met, Trp, and Tyr. peptide.com Recent studies have also explored two-step cleavage strategies, with an initial treatment with a lower concentration of TFA followed by a higher concentration, to optimize deprotection and minimize side reactions. acs.org

The following table provides examples of cleavage cocktails for trityl group removal:

| Reagent Name | Composition | Application Notes | Reference(s) |

| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for Cys(Trt) deprotection. | sigmaaldrich.com |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | "Odorless" alternative to thiol-containing cocktails. Useful for trityl-protected peptides. | peptide.com |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT | Recommended for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr. | peptide.com |

| Two-Step Cleavage | Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10). Step 2: Increase TFA to 80%. | Aims to minimize S-tert-butylation side reactions. | acs.org |

Research Applications of Peptides Synthesized Via H Cys Trt Nh2 Building Blocks

Engineering of Disulfide Bonds for Peptide Folding and Stability Studies

Disulfide bonds, formed by the oxidation of two cysteine thiol groups, are covalent linkages that play a critical role in defining the three-dimensional structure and enhancing the stability of a vast number of peptides and proteins. rapidnovor.comrsc.orgspringernature.com The introduction of disulfide bridges can restrict the conformational flexibility of the peptide backbone, which helps to stabilize the native folded state over the unfolded form. rsc.orgnih.gov This stabilization is crucial for maintaining biological activity, particularly for secreted proteins and peptide hormones. springernature.com Disulfide bond engineering has emerged as a powerful technique in protein design to improve the folding, stability, and function of therapeutic and industrial proteins. rapidnovor.com The synthesis of peptides containing Cys(Trt) is fundamental to these studies, as the cysteine residue is the prerequisite for disulfide bond formation. mdpi.com

Many biologically active peptides contain multiple disulfide bonds, and their specific connectivity is often essential for their function. springernature.comacs.org Ensuring the correct pairing of cysteine residues in a synthetic peptide with multiple cysteines requires a regioselective strategy. This is achieved by employing an orthogonal protection scheme, where different cysteine residues are masked with protecting groups that can be removed under distinct chemical conditions without affecting the others. mdpi.comresearchgate.net This allows for the stepwise and controlled formation of each disulfide bond. researchgate.net

The trityl (Trt) group is a cornerstone of this strategy due to its lability in mild acid, often trifluoroacetic acid (TFA). researchgate.netmdpi.com It is used in combination with other protecting groups that are stable to acid but can be removed by different reagents. For instance, the acetamidomethyl (Acm) group is stable to TFA but is cleaved by iodine or silver salts, while the tert-butyl (tBu) group is removed by more specialized reagents. mdpi.comnih.gov By assigning different protecting groups to specific cysteine pairs, chemists can dictate the folding pathway and ensure the formation of the desired disulfide-bonded isomer. nih.govacs.org

Table 1: Common Orthogonal Protecting Groups for Cysteine in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To |

|---|---|---|---|

| Trityl | Trt | Mild acid (e.g., TFA), 2% TFA-NCS researchgate.netmdpi.comacs.org | Acm, tBu, Mob, MeBzl mdpi.comnih.gov |

| Acetamidomethyl | Acm | Iodine (I₂), Silver Triflate (AgOTf), Hg(II) mdpi.comnih.govnii.ac.jp | Trt, tBu, Mob mdpi.com |

| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA, 2% TFA-NCS mdpi.comacs.org | Trt, Acm nih.govacs.org |

| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, boiling TFA) mdpi.com | Acm mdpi.com |

This table provides examples of commonly used orthogonal protecting groups and their typical deprotection conditions, enabling regioselective disulfide bond formation.

Thiol-disulfide exchange is a chemical reaction that is central to the formation and rearrangement of disulfide bonds in peptides and proteins. nih.gov The reaction involves the nucleophilic attack of a thiolate anion (from a deprotected cysteine) on a disulfide bond, resulting in a new disulfide bond and a new thiol. nih.govd-nb.info This process can be harnessed for the directed cyclization of peptides containing two cysteine residues. lifetein.com

In one strategy, a linear peptide is synthesized with one free thiol and one activated thiol, such as a Cys(S-sulfenyl) derivative. The intramolecular reaction leads to the formation of a cyclic peptide with a single disulfide bridge. acs.org A variation of this approach uses an alkyl sulfenyl-protecting group like sec-isoamyl mercaptan (SIT). The Cys(SIT)-protected peptide can directly react with a free cysteine thiol within the same molecule to form the disulfide bond chemoselectively. d-nb.infoacs.org This method is advantageous due to its simplicity and the mild conditions required, which minimizes side reactions. d-nb.info The rate of thiol-disulfide exchange is influenced by factors such as pH, temperature, and the local peptide sequence and structure, with the reaction generally being faster at neutral to alkaline pH where the thiolate concentration is higher. nih.gov

Regioselective Disulfide Bridging Strategies Utilizing Orthogonal Cysteine Protection

Peptide and Protein Ligation Approaches

The chemical synthesis of large proteins (over ~50-60 amino acids) is challenging to achieve through stepwise solid-phase peptide synthesis (SPPS) alone. To overcome this limitation, chemists have developed ligation strategies that allow for the covalent assembly of smaller, unprotected peptide fragments into a full-length protein. nih.govmdpi.com The use of H-Cys(Trt)-NH2 is critical for these methods, as it provides the essential N-terminal cysteine residue on one of the peptide fragments after deprotection. nih.govwikipedia.org

Native Chemical Ligation (NCL) is the most powerful and widely used method for the total chemical synthesis of proteins. nih.govwikipedia.org The reaction joins two unprotected peptide fragments in an aqueous solution at neutral pH. mdpi.com One fragment must contain an N-terminal cysteine residue, while the other must possess a C-terminal thioester. nih.gov

The mechanism proceeds in two steps:

Reversible Transthioesterification : The thiol side chain of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the second peptide. This forms a new thioester-linked intermediate. wikipedia.org This step is typically catalyzed by thiol additives like 4-mercaptophenylacetic acid (MPAA). nih.gov

Irreversible S-to-N Acyl Shift : The intermediate undergoes a rapid and spontaneous intramolecular rearrangement, where the nitrogen atom of the cysteine's amino group attacks the thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native amide (peptide) bond at the ligation site. nih.govwikipedia.org

The high chemoselectivity of NCL means that no protecting groups are needed for the side chains of other amino acids, and the reaction is highly regioselective, occurring only at the desired ligation site. mdpi.com NCL can also be performed intramolecularly to generate cyclic peptides. mdpi.comrsc.org

Activated Cysteine-Directed Protein Ligation (ACPL) is a newer strategy that circumvents the need for peptide thioesters or intein-based systems. digitellinc.comnih.gov This method allows for the functionalization of a protein's C-terminus by chemically activating an internal or C-terminal cysteine residue. nih.govnih.gov

In ACPL, a cysteine residue within a recombinant protein is activated at its amide bond by a cyanylating reagent, such as 2-nitro-5-thiocyanatobenzoic acid (NTCB). digitellinc.com This activation facilitates a nucleophilic acyl substitution reaction with various amine-containing molecules, including amino acids, fluorescent probes, or hydrazine. nih.gov The ligation is purely chemical, making it highly controllable and versatile, and it can be performed on both soluble and insoluble proteins. nih.gov When the nucleophile is hydrazine, the resulting protein hydrazide can be used in a subsequent ligation reaction to build even larger protein structures. nih.gov The versatility of ACPL has been demonstrated in the synthesis of functional enzymes like RNase H and post-translationally modified histones. nih.govresearchgate.net

Table 2: Comparison of NCL and ACPL

| Feature | Native Chemical Ligation (NCL) | Activated Cysteine-Directed Protein Ligation (APCL) |

|---|---|---|

| Reactants | Peptide with N-terminal Cys + Peptide with C-terminal thioester. nih.gov | Recombinant protein with a Cys residue + Amine-containing nucleophile. nih.gov |

| Key Reagent | Thiol catalyst (e.g., MPAA). nih.gov | Cyanylating reagent (e.g., NTCB). digitellinc.com |

| Bond Formed | Native peptide bond at ligation site. wikipedia.org | New amide bond at activated Cys site. digitellinc.com |

| Primary Use | Joining two peptide fragments. mdpi.com | C-terminal functionalization of proteins. nih.gov |

| Key Advantage | Forms a native backbone; highly robust and widely used. mdpi.com | Bypasses need for thioesters/inteins; highly versatile. nih.gov |

This table summarizes and contrasts the key characteristics of Native Chemical Ligation (NCL) and Activated Cysteine-Directed Protein Ligation (APCL).

Native Chemical Ligation (NCL) with Cysteine Thioesters

Design and Synthesis of Functional Peptide Probes and Bioconjugates

The unique reactivity of the cysteine thiol group makes it an ideal chemical handle for the synthesis of functional peptide probes and bioconjugates. mdpi.com Peptides synthesized with a strategically placed cysteine, often introduced using a Cys(Trt) building block, can be selectively modified to create tools for studying biological processes. frontiersin.org These probes are modular molecules that typically contain a ligand for target selectivity, a reactive group for covalent labeling, and a reporter group (like a fluorophore or affinity tag) for detection. frontiersin.org

The reaction of a cysteine thiol with a maleimide (B117702) is a highly selective and widely used bioconjugation reaction. mdpi.com This chemistry is employed to attach peptides to surfaces, polymers, or other biomolecules. Another common strategy involves the reaction of the thiol with an α-haloacetyl group (e.g., iodoacetamide) to form a stable thioether linkage. frontiersin.org These methods are central to the creation of activity-based probes (ABPs), which are designed to covalently label the active site of a specific enzyme. For example, ABPs targeting cysteine proteases often incorporate a cysteine-reactive electrophile (like a vinyl sulfone or acyloxymethyl ketone) attached to a peptide sequence recognized by the enzyme. nih.gov Such probes are invaluable for identifying enzyme function, screening inhibitors, and visualizing enzyme activity in complex biological samples. frontiersin.orgnih.gov

Table 3: Examples of Cysteine-Based Functional Probes and Bioconjugates

| Probe/Bioconjugate Type | Design Principle | Cysteine's Role | Application Example |

|---|---|---|---|

| Activity-Based Probes (ABPs) | A peptide sequence for enzyme recognition linked to a reactive electrophile and a reporter tag. nih.gov | Covalently labels the active site cysteine of the target enzyme. nih.gov | Designing probes with vinyl sulfone electrophiles to label the cysteine protease Bleomycin Hydrolase. nih.gov |

| Cyclic Peptide Probes | A linear peptide containing Cys and another reactive residue (e.g., Met) is cyclized using a bifunctional alkylating reagent. frontiersin.org | Forms a stable thioether linkage with the alkylating reagent to create the cyclic structure. frontiersin.org | Simultaneous cyclization and introduction of a photoreactive group to probe protein-protein interactions. frontiersin.org |

| Metal-Binding Peptides | A peptide sequence designed to coordinate metal ions. researchgate.net | The thiol group serves as a coordination site for soft metal ions. researchgate.net | A cysteine-containing peptide designed to chelate radioactive metals like Technetium-99m for radiopharmaceutical applications. researchgate.net |

This table illustrates the diverse applications of cysteine-containing peptides in the development of functional probes and bioconjugates for biological research.

Exploration of Cysteine as a Site for Selective Bioconjugation

The presence of a cysteine residue, introduced into a peptide sequence via H-Cys(Trt)-NH2, offers a prime location for selective bioconjugation. nih.govsmolecule.com The thiol group of cysteine is a potent nucleophile, especially at or near neutral pH, and its relatively low natural abundance in proteins makes it an ideal target for specific chemical modifications. rsc.orgucl.ac.uk After the peptide is synthesized and the Trt group is removed to expose the free thiol, this residue can act as a chemical handle for attaching a wide array of molecules, such as drugs, imaging agents, or other biomolecules. rsc.orgucl.ac.uk

Bioconjugation serves as a powerful tool in biological research and has been widely used for the chemical modification of proteins, constructing antibody-drug conjugates, and enabling cell imaging studies. nih.gov Cysteine-specific modifications are prominent due to the residue's inherent nucleophilicity and low abundance. researchgate.net The development of fast and selective cysteine bioconjugation chemistries is a significant area of research, aiming for clean protein modification with stoichiometric amounts of reagents to minimize side reactions and simplify purification. nih.gov

A variety of reagents have been developed to react specifically with the cysteine thiol. These include classic reagents like maleimides and more advanced systems designed for specific applications. For instance, quaternized vinyl- and alkynyl-pyridine reagents have been shown to react rapidly and selectively with cysteine residues. nih.gov In a model reaction, N-methylated vinylpyridine demonstrated a conversion of 93% with a protected cysteine (N-Ac-Cys-NH2) in under four minutes. nih.gov Such efficient reactions are crucial for creating homogeneous antibody-drug conjugates with a precise drug-to-antibody ratio. nih.gov

The versatility of cysteine bioconjugation is further highlighted by its use in creating peptide-oligonucleotide conjugates. ub.edu The synthesis of such conjugates has been achieved using Cys(Trt)-oligonucleotides, demonstrating the compatibility of the trityl-protected cysteine building block in complex synthetic schemes. ub.edu

| Reagent Class | Example | Application | Finding |

| Vinylpyridines | N-methylated vinylpyridine | Antibody-Drug Conjugates | Achieved 93% conversion with protected cysteine in <4 minutes. nih.gov |

| Triazines | 5-substituted 1,2,3-triazines | Multifaceted Bioconjugation | Enables one-pot dual-orthogonal functionalization of biomolecules. researchgate.net |

| Maleimides | Bromomaleimide | Reversible Cysteine Modification | Allows for the reversal of the conjugation in the presence of reducing agents. ucl.ac.uk |

Synthetic Access to Peptidomimetics with Enhanced Proteolytic Stability

A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. acs.orgnih.gov The incorporation of non-natural amino acids or modifications to the peptide backbone are key strategies to create peptidomimetics with improved stability. acs.orgnih.gov The use of H-Cys(Trt)-NH2 in peptide synthesis can facilitate the creation of such stabilized molecules.

One common approach to enhance proteolytic stability is the cyclization of peptides. researchgate.net The cysteine residue, after deprotection of the Trt group, can be used to form a disulfide bridge with another cysteine in the sequence, creating a cyclic peptide. uzh.ch These cyclic structures often exhibit increased resistance to enzymatic degradation compared to their linear counterparts. acs.org For example, the α-conotoxin Vc1.1, which has a structure stabilized by two disulfide bonds, shows resistance to pepsin degradation. acs.org

Research has shown that various modifications, such as the introduction of D-amino acids or N-methylation, can enhance proteolytic stability. acs.orgmaynoothuniversity.ie While these modifications are not directly dependent on the cysteine residue itself, the synthetic flexibility offered by building blocks like H-Cys(Trt)-NH2 allows for their incorporation into complex peptide designs that also feature cysteine for other purposes, such as bioconjugation or cyclization.

| Modification Strategy | Example Peptide/System | Effect on Stability |

| Cyclization (Disulfide Bridge) | α-conotoxin Vc1.1 | Resistant to pepsin degradation. acs.org |

| Backbone Cyclization | cVc1.1 (engineered from Vc1.1) | Showed slightly lower stability in Simulated Intestinal Fluid (SIF) compared to the native peptide but was resistant to pepsin. acs.org |

| Amide Bond Mimetics | 1,4-disubstituted 1,2,3-triazoles | Can increase the in vivo half-life of peptides. researchgate.net |

| Incorporation of D-Amino Acids | MUC2 peptides | Peptides with D-amino acid substitutions at the N-terminus were resistant to enzymatic degradation. maynoothuniversity.ie |

Analytical and Spectroscopic Characterization in Academic Research

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of H-Cys(Trt)-NH2 and for monitoring the progress of reactions in which it is a participant. chemimpex.comnih.gov In academic research, reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of peptides and amino acid derivatives like H-Cys(Trt)-NH2. nih.gov

Researchers typically use C18 columns and a mobile phase consisting of a gradient of an organic solvent, such as acetonitrile (B52724) (ACN), in water, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. insights.biojrespharm.com The detection is commonly performed using UV spectrophotometry, often at wavelengths of 210, 220, or 254 nm. acs.orgtandfonline.comcsic.es For instance, a study might employ a linear gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes to separate H-Cys(Trt)-NH2 from starting materials, byproducts, and other impurities. nii.ac.jpuni-regensburg.de The retention time under specific conditions serves as a key identifier, and the peak area provides a quantitative measure of purity, which is often expected to be ≥ 98%. chemimpex.com

The monitoring of peptide synthesis reactions is another critical application of HPLC. nih.govuci.edu By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of H-Cys(Trt)-NH2 and the formation of the desired peptide product. This allows for the optimization of reaction conditions such as coupling times and reagent concentrations to maximize yield and purity. nih.gov

Table 1: Representative HPLC Conditions for the Analysis of H-Cys(Trt)-NH2 and Related Peptides

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Cosmosil 5C18-AR-II, Phenomenex Aeris™ C18) | csic.esnii.ac.jp |

| Mobile Phase A | 0.1% TFA in Water | uni-regensburg.deacs.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | uni-regensburg.deacs.org |

| Gradient | Linear gradient, e.g., 5-95% B over 30 min | nii.ac.jpuni-regensburg.de |

| Flow Rate | 1.0 mL/min | tandfonline.comresearchgate.net |

| Detection | UV at 220 nm or 254 nm | acs.orguni-regensburg.de |

| Purity Standard | ≥ 98% | chemimpex.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of H-Cys(Trt)-NH2 and to identify any impurities present. uci.edu The molecular formula of H-Cys(Trt)-NH2 is C₂₂H₂₂N₂OS, which corresponds to a molecular weight of 362.49 g/mol . thermofisher.comthermofisher.com

In practice, electrospray ionization (ESI) is a commonly used ionization method for analyzing amino acid derivatives and peptides, as it is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺. sci-hub.se For H-Cys(Trt)-NH2, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 363.5. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the confirmation of the elemental composition. sci-hub.semdpi.com

MS is also crucial for impurity profiling. During the synthesis of H-Cys(Trt)-NH2 or its incorporation into peptides, various side products can form. Mass spectrometry can detect these impurities, even at low levels, by identifying their unique m/z values. Fragmentation analysis (tandem mass spectrometry or MS/MS) can further help in elucidating the structures of these impurities. nih.gov For example, a common fragmentation pathway for cysteine-containing molecules involves the cleavage of the carbon-sulfur bond. nih.govnih.gov

Table 2: Mass Spectrometry Data for H-Cys(Trt)-NH2 and Related Structures

| Compound/Fragment | Ion Type | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| H-Cys(Trt)-NH₂ | [M+H]⁺ | 363.15 | ~363 | thermofisher.comthermofisher.com |

| Fmoc-Cys(Trt)-OH | [M+H]⁺ | 587.21 | 587.2 | chemicalbook.com |

| Trityl Cation (CPh₃)⁺ | Fragment | 243.12 | 243.1 | uci.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural assignment of H-Cys(Trt)-NH2. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom in the molecule. csic.es

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected for the protons of the cysteine backbone and the trityl group. hw.ac.uk The aromatic protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm). rsc.org The protons of the cysteine moiety, including the α-proton (Hα), β-protons (Hβ), and the amide protons (-NH₂), will have characteristic chemical shifts. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. hmdb.ca The carbons of the phenyl rings will resonate in the aromatic region (typically 120-145 ppm). mdpi.com The carbonyl carbon of the amide group will appear significantly downfield (around 170-175 ppm), while the α-carbon and β-carbon of the cysteine backbone will have distinct chemical shifts. researchgate.netresearchgate.net The large quaternary carbon of the trityl group to which the sulfur is attached will also have a characteristic resonance. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for H-Cys(Trt)-NH₂

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (Trityl) | ~7.2 - 7.5 (multiplet) | ~126 - 145 |

| α-H (Cysteine) | ~3.5 - 4.0 | ~53 |

| β-H (Cysteine) | ~2.5 - 3.0 | ~35 |

| Amide-H (-NH₂) | Broad signal | - |

| Carbonyl-C (Amide) | - | ~174 |

| Trityl-C (quaternary) | - | ~67 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. mdpi.comhw.ac.ukresearchgate.net

Spectroscopic Methods for Conformational Analysis (e.g., CD)

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. rsc.org The resulting spectrum in the far-UV region (typically 190-260 nm) is sensitive to the secondary structure elements of a peptide, such as α-helices, β-sheets, and random coils. helsinki.fi For example, a peptide adopting a helical conformation will show characteristic negative bands around 222 and 208 nm and a positive band around 192 nm. helsinki.fi

By comparing the CD spectra of a peptide containing H-Cys(Trt)-NH2 with a corresponding peptide lacking this residue, researchers can assess the impact of the bulky trityl group on the peptide's conformation. helsinki.fi These studies are often performed in different solvents, such as aqueous buffers or organic solvents like methanol, to understand how the environment affects the peptide's structure. helsinki.fi Such conformational analysis is crucial for understanding the structure-activity relationship of bioactive peptides.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| H-Cys(Trt)-NH₂ | S-trityl-L-cysteinamide |

| Cys | Cysteine |

| Trt | Trityl (triphenylmethyl) |

| ACN | Acetonitrile |

| TFA | Trifluoroacetic acid |

| Fmoc-Cys(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine |

| [M+H]⁺ | Protonated molecular ion |

| CPh₃ | Trityl group |

| ¹H NMR | Proton Nuclear Magnetic Resonance |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance |

| CD | Circular Dichroism |

| MeOH | Methanol |

| H-Ala-GALYR-Cys(Trt)-FG-NH₂ | Alaninyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-S-trityl-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Pro-Cys(Trt)-NH₂ | Prolyl-S-trityl-Cysteinamide |

| Fmoc-Phe-Ala-OH | N-(9-Fluorenylmethoxycarbonyl)-Phenylalanyl-Alanine |

| H-Cys(Npys)-Trp-Ala-NH₂ | S-(3-Nitro-2-pyridinesulfenyl)-Cysteinyl-Tryptophyl-Alaninamide |

| Fmoc-Asn(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-N-trityl-Asparagine |

| Fmoc-Thr(ψMe,Mepro)-OH | N-(9-Fluorenylmethoxycarbonyl)-Threonine(psi-methyl-proline) |

| Boc-OSu | N-(tert-Butoxycarbonyloxy)succinimide |

| DIEA | N,N-Diisopropylethylamine |

| AgNO₃ | Silver Nitrate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| EDCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | Hydroxybenzotriazole |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| COD | Cyclooctadiene |

| N-acetyl-L-cysteine | N-acetyl-L-cysteine |

| N,N'-diacetyl-L-cystine | N,N'-diacetyl-L-cystine |

| L-ascorbic Acid | L-ascorbic Acid |

| S-trityl-L-cysteine | S-trityl-L-cysteine |

| S-diphenylmethyl-cysteine | S-diphenylmethyl-cysteine |

| Trifluoroacetic acid | Trifluoroacetic acid |

| S-trityl-L-cysteinyl-L-leucine ethyl ester hydrobromide | S-trityl-L-cysteinyl-L-leucine ethyl ester hydrobromide |

| S-allyl-L-cysteine sulfoxides | S-allyl-L-cysteine sulfoxides |

| L-deoxyalliin | L-deoxyalliin |

| S-2-propenyl-L-cysteine | S-2-propenyl-L-cysteine |

| S-2-propenyl-L-cysteine sulfoxides | S-2-propenyl-L-cysteine sulfoxides |

| (+)-trans-isoalliin | (+)-trans-isoalliin |

| (RCRS)-(+)-trans-S-1-propenyl-L-cysteine sulfoxide (B87167) | (RCRS)-(+)-trans-S-1-propenyl-L-cysteine sulfoxide |

| N-methyl-N-TFA derivatives | N-methyl-N-trifluoroacetyl derivatives |

| O-TFA-derivative | O-trifluoroacetyl derivative |

| 6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |

| 4-amino-1,8-naphthalimide | 4-amino-1,8-naphthalimide |

| 3-methyl-l-p-tolyl-triazene | 3-methyl-l-p-tolyl-triazene |

| N-methylacetyltriazene | N-methylacetyltriazene |

| 4-methyl-3-pentene-2-one | 4-methyl-3-pentene-2-one |

| Diethylmethylamine | Diethylmethylamine |

| H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ | Cysteinyl-Aspartyl-Prolyl-Glycyl-Tyrosyl-Isoleucyl-Glycyl-Seryl-Argininamide |

| H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH₂ | S-Acetamidomethyl-Cysteinyl-Tyrosyl-Isoleucyl-Glutaminyl-Asparaginyl-S-Acetamidomethyl-Cysteinyl-Prolyl-Leucyl-Glycinamide |

| H-YGGFL-NH₂ | Tyrosyl-Glycyl-Glycyl-Phenylalanyl-Leucinamide |

| H-YIIFL-NH₂ | Tyrosyl-Isoleucyl-Isoleucyl-Phenylalanyl-Leucinamide |

| Ac-Ala-Cys(SPG)-Leu-NH₂ | Acetyl-Alanyl-S-(Protecting Group)-Cysteinyl-Leucinamide |

| Ac-Asn(Trt)-Cys(SPG)-Asn(Trt)-NH₂ | Acetyl-N-trityl-Asparaginyl-S-(Protecting Group)-Cysteinyl-N-trityl-Asparaginamide |

| DTT | 1,4-dithiothreitol |

| H-Cys(SIT)GFL-NH₂ | S-(S-Isopentenyl)Cysteinyl-Glycyl-Phenylalanyl-Leucinamide |

| H-Cys(MOT)GFL-NH₂ | S-(Methoxytrityl)Cysteinyl-Glycyl-Phenylalanyl-Leucinamide |

| NCS | N-chlorosuccinimide |

| Fmoc-Cys(SPG)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-(Protecting Group)-Cysteine |

| Fmoc-Cys(SIT)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-(S-Isopentenyl)Cysteine |

| Fmoc-Cys(MOT)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-(Methoxytrityl)Cysteine |

| Boc-[Cys(Acm)¹]- adrenomedullin(1-19)-SCH₂CH₂CO-ß-Ala-NH₂ | tert-Butoxycarbonyl-[S-Acetamidomethyl-Cysteinyl¹]-adrenomedullin(1-19)-thioethylcarbonyl-beta-Alaninamide |

| [Cys(Acm)²¹, Lys(Boc)25,36,38,46]-adrenomedullin(20-52) | [S-Acetamidomethyl-Cysteinyl²¹, Lysine(tert-Butoxycarbonyl)25,36,38,46]-adrenomedullin(20-52) |

| Fmoc-Cys(Trt)-CONH-Rink-TAG(1d) | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-Cysteinyl-Rink-Amide-Resin-Tag(1d) |

| Fmoc-L-Gln(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-Glutamine |

| N,O-dimethylhydroxylamine hydrochloride | N,O-dimethylhydroxylamine hydrochloride |

| H-Cys(Trt)-OtBu | S-trityl-L-cysteine tert-butyl ester |

| Fmoc-Asn(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-asparagine |

| S-Tritylthioethanamine | S-Tritylthioethanamine |

| Trityl alcohols | Trityl alcohols |

| Ispinesib | Ispinesib |

| SB-743921 | SB-743921 |

| ARRY-520 | ARRY-520 |

| S-trityl-l-cysteine (STLC) | S-trityl-l-cysteine |

| Diethyl azodicarboxylate (DEAD) | Diethyl azodicarboxylate |

| Diisopropyl azodicarboxylate (DIAD) | Diisopropyl azodicarboxylate |

| 2-nitrobenzenesulfonyl | 2-nitrobenzenesulfonyl |

| 2,4-dinitrobenzenesulfonyl | 2,4-dinitrobenzenesulfonyl |

| 2-mercaptoethanol | 2-mercaptoethanol |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| H-Cys (Trt or Bzl)-OH | S-trityl or S-benzyl-L-cysteine |

| H-His-OMe∙2HCl | Histidine methyl ester dihydrochloride |

| 1,1′-Fc(COOH)₂ | 1,1′-Ferrocenedicarboxylic acid |

| H-Ser(ΨMe,Mepro)-Val-Glu(OtBu)-Gly-Ser(ΨMe,Mepro)-Cys(Trt)-Gly-Phe-NH₂ | Seryl(psi-methyl-proline)-Valyl-Glutamyl(tert-butyl ester)-Glycyl-Seryl(psi-methyl-proline)-S-trityl-Cysteinyl-Glycyl-Phenylalaninamide |

| Ac-Cys-GALYR-Cys(Acm)-FG-NH₂ | Acetyl-Cysteinyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-S-Acetamidomethyl-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Thz-GALYR-Cys(Acm)-FG-NH₂ | Thiazolidinyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-S-Acetamidomethyl-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Cys-GALYR-Cys(Acm)-FG-NH₂ | Cysteinyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-S-Acetamidomethyl-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Ala-GALYR-Cys(Acm)-FG-NH₂ | Alaninyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-S-Acetamidomethyl-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Ala-GALYR-Cys-FG-NH₂ | Alaninyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Ala-GALYR-Cys(MBzl)-FG-NH₂ | Alaninyl-Glycinyl-Alanyl-Leucyl-Tyrosyl-Arginyl-S-(p-methoxybenzyl)-Cysteinyl-Phenylalanyl-Glycinamide |

| H-Thz-N-Cys-KAPETAL-Cys(Acm)-ARR-Cys-QQH-OH | Thiazolidinyl-N-Cysteinyl-Lysyl-Alanyl-Prolyl-Glutamyl-Threonyl-Alanyl-Leucyl-S-Acetamidomethyl-Cysteinyl-Alanyl-Arginyl-Arginyl-Cysteinyl-Glutaminyl-Glutaminyl-Histidine |

| H-Thz-N-Cys(MBzl)-KAPETAL-Cys(Acm)-ARR- Cys(MBzl)-QQH-OH | Thiazolidinyl-N-S-(p-methoxybenzyl)-Cysteinyl-Lysyl-Alanyl-Prolyl-Glutamyl-Threonyl-Alanyl-Leucyl-S-Acetamidomethyl-Cysteinyl-Alanyl-Arginyl-Arginyl-S-(p-methoxybenzyl)-Cysteinyl-Glutaminyl-Glutaminyl-Histidine |

| Methyl N-(4-(dimethylamino)benzyl)-S-trityl-l-cysteinate (STC3) | Methyl N-(4-(dimethylamino)benzyl)-S-trityl-l-cysteinate |

| Methyl N-(2-chloro-4-(dimethylamino)benzyl)-S-trityl-l-cysteinate (STC5) | Methyl N-(2-chloro-4-(dimethylamino)benzyl)-S-trityl-l-cysteinate |

| S-Trityl-l-Cysteine Methyl Ester Hydrochloride | S-Trityl-l-Cysteine Methyl Ester Hydrochloride |

| H-Ala-OiPr HCl | Alanine isopropyl ester hydrochloride |

| Ac-D-Ala-OH | N-Acetyl-D-alanine |

| Bz-Arg-OH | N-Benzoyl-L-arginine |

| H-Ala-OtBu HCl | Alanine tert-butyl ester hydrochloride |

| H-Cys(Acm)(O) peptide | S-Acetamidomethyl-cysteine sulfoxide peptide |

| Cys(Acm) | S-Acetamidomethylcysteine |

| Cys(MBzl) | S-p-methoxybenzylcysteine |

| Cys(tBu) | S-tert-butylcysteine |

| Arg(Pbf) | Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asp(OtBu) | Aspartic acid(tert-butyl ester) |

| Glu(OtBu) | Glutamic acid(tert-butyl ester) |

| His(Trt) | Histidine(trityl) |

| Lys(Boc) | Lysine(tert-butoxycarbonyl) |

| Ser(tBu) | Serine(tert-butyl) |

| Thr(tBu) | Threonine(tert-butyl) |

| Tyr(tBu) | Tyrosine(tert-butyl) |

| Fmoc-His(Trt)-2-Cl-Trt resin | N-(9-Fluorenylmethoxycarbonyl)-N-trityl-Histidine-2-chlorotrityl resin |

| TFA/TES/H₂O | Trifluoroacetic acid/Triethylsilane/Water |

| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol |

| DTT | Dithiothreitol (B142953) |

| EDTA | Ethylenediaminetetraacetic acid |

| CuSO₄ | Copper(II) sulfate |

| Gn·HCl | Guanidinium chloride |

| HEPPS | 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid |

| Cysteamine | 2-Aminoethanethiol |

| Ascorbate | Ascorbate |

| N-butylpyrrolidone (NBP) | N-butylpyrrolidone |

| 2MeTHF | 2-Methyltetrahydrofuran |

| DIC | N,N'-Diisopropylcarbodiimide |

| OxymaPure | Ethyl (hydroxyimino)cyanoacetate |

| CPME | Cyclopentyl methyl ether |

| DEE | Diethyl ether |

| TIS | Triisopropylsilane (B1312306) |

| Boc-His(Trt)-OH | N-tert-Butoxycarbonyl-N-trityl-Histidine |

| N-acetyl-L-cysteine | N-acetyl-L-cysteine |

| N,N'-diacetyl-L-cystine | N,N'-diacetyl-L-cystine |

| L-ascorbic acid | L-ascorbic acid |

| S-trityl-L-cysteine | S-trityl-L-cysteine |

| S-diphenylmethyl-cysteine | S-diphenylmethyl-cysteine |

| S-trityl-L-cysteinyl-L-leucine ethyl ester hydrobromide | S-trityl-L-cysteinyl-L-leucine ethyl ester hydrobromide |

| S-allyl-L-cysteine sulfoxides | S-allyl-L-cysteine sulfoxides |

| L-deoxyalliin | L-deoxyalliin |

| S-2-propenyl-L-cysteine | S-2-propenyl-L-cysteine |

| S-2-propenyl-L-cysteine sulfoxides | S-2-propenyl-L-cysteine sulfoxides |

| (+)-trans-isoalliin | (+)-trans-isoalliin |

| (RCRS)-(+)-trans-S-1-propenyl-L-cysteine sulfoxide | (RCRS)-(+)-trans-S-1-propenyl-L-cysteine sulfoxide |

| N-methyl-N-TFA derivatives | N-methyl-N-trifluoroacetyl derivatives |

| O-TFA-derivative | O-trifluoroacetyl derivative |

| 6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |

| 4-amino-1,8-naphthalimide | 4-amino-1,8-naphthalimide |

| 3-methyl-l-p-tolyl-triazene | 3-methyl-l-p-tolyl-triazene |

| N-methylacetyltriazene | N-methylacetyltriazene |

| 4-methyl-3-pentene-2-one | 4-methyl-3-pentene-2-one |

| Diethylmethylamine | Diethylmethylamine |

| H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ | Cysteinyl-Aspartyl-Prolyl-Glycyl-Tyrosyl-Isoleucyl-Glycyl-Seryl-Argininamide |